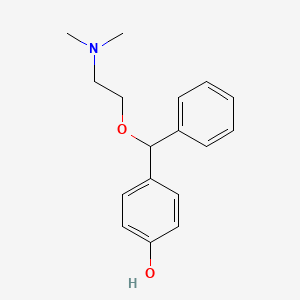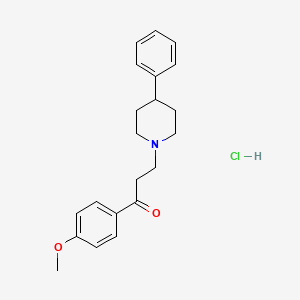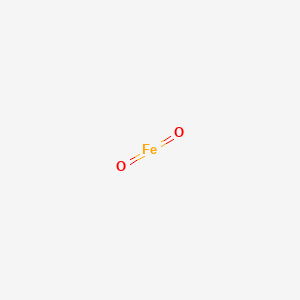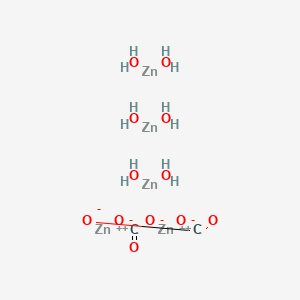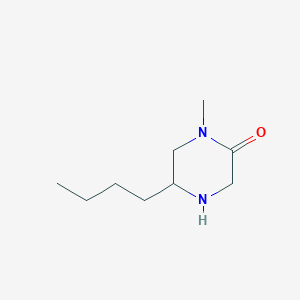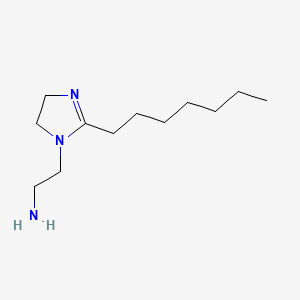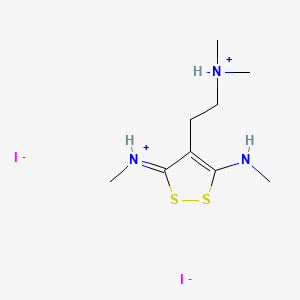
Yttrium;sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yttrium sulfide (Y₂S₃) is an inorganic compound composed of yttrium and sulfur. It is known for its unique properties and applications in various fields, including materials science, electronics, and catalysis. Yttrium sulfide is typically found in a crystalline form and exhibits interesting chemical and physical characteristics that make it valuable for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Yttrium sulfide can be synthesized through several methods, including:
Direct Combination: Yttrium metal reacts with sulfur at high temperatures (600-700°C) to form yttrium sulfide.
Sulfurization of Yttrium Oxide: Yttrium oxide (Y₂O₃) reacts with hydrogen sulfide (H₂S) at temperatures ranging from 1050-1200°C to produce yttrium sulfide and water.
Carbothermal Reduction: Yttrium oxide reacts with carbon disulfide (CS₂) at high temperatures to yield yttrium sulfide and carbon dioxide.
Industrial Production Methods: Industrial production of yttrium sulfide often involves the carbothermal reduction method due to its efficiency and scalability. This method allows for the production of large quantities of yttrium sulfide with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Yttrium sulfide undergoes various chemical reactions, including:
Oxidation: Yttrium sulfide can be oxidized to form yttrium oxide (Y₂O₃) and sulfur dioxide (SO₂).
Reduction: Yttrium sulfide can be reduced to elemental yttrium and sulfur under specific conditions.
Substitution: Yttrium sulfide can react with halogens to form yttrium halides and sulfur.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or air at elevated temperatures.
Reduction: Requires reducing agents such as hydrogen or carbon at high temperatures.
Substitution: Halogen gases like chlorine or bromine are used under controlled conditions.
Major Products Formed:
Oxidation: Yttrium oxide (Y₂O₃) and sulfur dioxide (SO₂).
Reduction: Elemental yttrium and sulfur.
Substitution: Yttrium halides (e.g., YCl₃) and sulfur.
Wissenschaftliche Forschungsanwendungen
Yttrium sulfide has a wide range of applications in scientific research, including:
Materials Science: Used as a precursor for the synthesis of advanced materials, including ceramics and phosphors.
Electronics: Employed in the production of semiconductors and electronic devices due to its unique electrical properties.
Catalysis: Acts as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Medical Imaging: Utilized in the development of contrast agents for magnetic resonance imaging (MRI) and other imaging techniques.
Energy Storage: Investigated for use in supercapacitors and other energy storage devices due to its electrochemical properties.
Wirkmechanismus
The mechanism by which yttrium sulfide exerts its effects is primarily related to its ability to interact with other chemical species. In catalysis, yttrium sulfide provides active sites for the adsorption and activation of reactants, facilitating various chemical transformations. In medical imaging, yttrium sulfide-based contrast agents enhance the visibility of tissues and organs by altering the magnetic properties of the imaging medium .
Vergleich Mit ähnlichen Verbindungen
Yttrium sulfide can be compared with other similar compounds, such as:
Yttrium Oxide (Y₂O₃): Both compounds contain yttrium, but yttrium oxide is an oxide, while yttrium sulfide is a sulfide.
Yttrium Nitride (YN): Yttrium nitride is another yttrium compound with applications in electronics and materials science.
Yttrium Halides (e.g., YCl₃): These compounds are formed by the reaction of yttrium with halogens.
Eigenschaften
Molekularformel |
SY-2 |
|---|---|
Molekulargewicht |
120.97 g/mol |
IUPAC-Name |
yttrium;sulfide |
InChI |
InChI=1S/S.Y/q-2; |
InChI-Schlüssel |
SDCOWNARCMNLDR-UHFFFAOYSA-N |
Kanonische SMILES |
[S-2].[Y] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



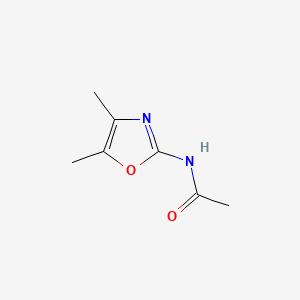


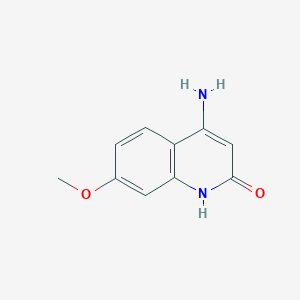
![4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13745483.png)

